![molecular formula C18H24ClN3O2 B5532751 2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)
2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride
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Overview
Description
2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride is a chemical compound that has been widely used in scientific research. It is a spirocyclic compound that belongs to the class of benzamides. This compound has been synthesized using various methods, and it has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride is not well understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, tubulin, and chitin synthase.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride in lab experiments is its broad spectrum of activity. It has been shown to have activity against various types of cancer, fungi, and bacteria. Additionally, it has been shown to have potential therapeutic benefits for neurodegenerative disorders. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on 2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride. One direction is to investigate its potential as a therapeutic agent for various types of cancer, fungi, and bacteria. Another direction is to study its potential therapeutic benefits for neurodegenerative disorders. Additionally, further research is needed to understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride has been described in the literature using various methods. One of the methods involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form 2-chloro-N-(2-hydroxypropyl)benzamide, which is then reacted with 2,9-diazaspiro[5.5]undec-2-one to form the final product. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-aminoethyl-1-pyrrolidine to form the intermediate, which is then reacted with 2,9-diazaspiro[5.5]undec-2-one to form the final product.
Scientific Research Applications
2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride has been extensively used in scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been used as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used as a tool for studying the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undecan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-15-4-2-1-3-14(15)17(24)21-11-12-22-13-18(6-5-16(22)23)7-9-20-10-8-18/h1-4,20H,5-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKUENKCQYZNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1=O)CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide |
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